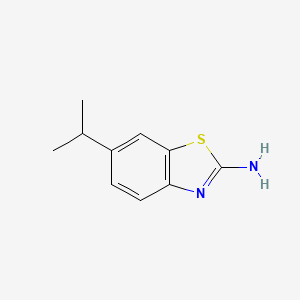

6-Isopropyl-benzothiazol-2-ylamine

Übersicht

Beschreibung

6-Isopropyl-benzothiazol-2-ylamine is a chemical compound with the molecular formula C10H12N2S and a molecular weight of 192.28 g/mol . It belongs to the benzothiazole family, which is known for its significant pharmaceutical and biological activities . Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring . These compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole compounds, including 6-Isopropyl-benzothiazol-2-ylamine, can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . These reactions typically require specific catalysts and solvents to proceed efficiently.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane . This method is efficient, economical, and convenient for large-scale production.

Analyse Chemischer Reaktionen

Chemical Reactions of 6-Isopropyl-benzothiazol-2-ylamine

The chemical reactivity of this compound includes several types of reactions, which are essential for its application in synthetic organic chemistry and medicinal chemistry.

2.2. Reaction Mechanisms

The mechanisms involved in the reactions of this compound typically include:

-

Nucleophilic Attack : The amino group acts as a nucleophile, attacking electrophilic centers in aldehydes or ketones during condensation reactions.

-

Electrophilic Attack : In electrophilic aromatic substitution, the electron-rich benzothiazole ring undergoes attack by electrophiles, leading to substitution at various positions depending on the directing effects of substituents.

-

Cyclization Pathways : The compound can engage in cyclization reactions where it reacts with isocyanates or thiocyanates, resulting in the formation of additional rings that enhance its biological activity.

3.1. Inhibitory Concentrations

The following table summarizes the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) for various derivatives related to this compound:

| Molecule No. | MIC (μM) | IC50 (μM) |

|---|---|---|

| 1 | 47 ± 12 | 25 ± 4.5 |

| 2 | >200 | >200 |

| 3 | >200 | 140 b |

| 4 | 125 ± 13 | 82 ± 16 |

| ... | ... | ... |

This data reflects the potency of these compounds against specific bacterial strains, indicating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

6-Isopropyl-benzothiazol-2-ylamine exhibits notable biochemical properties that make it a valuable compound in research. It interacts with enzymes and proteins, influencing metabolic pathways and cellular functions. Key characteristics include:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can alter metabolic processes.

- Protein Interaction : It can modify protein conformation, affecting biological activity.

- Nucleic Acid Interaction : Potential interactions with nucleic acids may influence gene expression and signaling pathways.

Scientific Research Applications

The applications of this compound span multiple disciplines:

Chemistry

- Synthetic Building Block : Used as a precursor in the synthesis of more complex organic molecules.

- Reagent in Organic Synthesis : Functions as a reagent in various chemical reactions, including oxidation and reduction processes.

Biology

- Antimicrobial Properties : Exhibits significant antimicrobial activity against various pathogens.

- Anticancer Activity : Demonstrated potential in inhibiting tumor growth across different cancer cell lines .

Medicine

- Therapeutic Potential : Investigated for anti-inflammatory and neuroprotective effects. Its derivatives have been explored for use in treating neurodegenerative diseases .

Industry

- Vulcanization Accelerators : Benzothiazole derivatives are utilized in the rubber industry to enhance the vulcanization process.

- Antioxidants and Imaging Reagents : Employed in manufacturing antioxidants and reagents for imaging applications.

Case Studies

- Anticancer Activity Study :

- Antimicrobial Effectiveness :

- Neuroprotective Effects :

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as a building block for complex molecules |

| Biology | Antimicrobial | Effective against various pathogens |

| Medicine | Neuroprotection | Potential treatment for neurodegenerative diseases |

| Industry | Vulcanization | Enhances rubber production processes |

Wirkmechanismus

The mechanism of action of 6-Isopropyl-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Isopropyl-benzothiazol-2-ylamine include other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . These compounds share a common benzothiazole core structure but differ in their substituents.

Uniqueness

This compound is unique due to its specific isopropyl and amine substituents, which confer distinct chemical and biological properties . These unique features make it a valuable compound for various research and industrial applications.

Biologische Aktivität

6-Isopropyl-benzothiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound exhibits a range of biochemical activities that influence cellular functions. Key properties include:

- Enzyme Inhibition : The compound has been identified as an enzyme inhibitor, affecting various metabolic pathways. It interacts with enzymes, altering their conformation and activity, which can lead to significant changes in metabolic flux.

- Protein Interactions : It interacts with proteins, potentially influencing their function and stability. This interaction can modulate cellular signaling pathways and gene expression.

- Nucleic Acid Interaction : There is evidence suggesting that this compound may interact with nucleic acids, which could affect gene expression and cellular signaling.

The mechanisms through which this compound exerts its effects include:

- Binding Affinity : The compound binds to specific biomolecules such as enzymes and receptors. This binding can occur at active or allosteric sites, leading to inhibition or modulation of enzyme activity.

- Cell Signaling Modulation : The compound can influence transcription factors, altering the expression of genes related to cell growth, differentiation, and apoptosis.

- Subcellular Localization : It may localize to specific organelles (e.g., nucleus or cytoplasm), impacting its functional role in cellular processes.

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound derivatives:

| Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|

| A549 | 0.66 | High cytotoxicity |

| HeLa | Not specified | Significant inhibition |

| MCF7 | Not specified | Significant inhibition |

| MCF7-ADR | Not specified | Significant inhibition |

These compounds displayed remarkable cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

| Pathogen | MIC (μM) | Activity |

|---|---|---|

| Staphylococcus aureus | 6.12 | Moderate activity |

| Escherichia coli | 25 | Moderate activity |

The compound exhibited notable activity against common pathogens, suggesting its utility in treating bacterial infections .

Case Studies

- Antiviral Activity : A study evaluated a series of benzothiazole derivatives for their antiviral potency against various viruses including HSV-1. Some derivatives showed a viral reduction rate of 70–90%, indicating the potential for therapeutic applications in viral infections .

- Cytotoxicity Evaluation : Research involving the synthesis of benzothiazole derivatives showed that several compounds exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating strong inhibitory effects on cancer cell proliferation .

Eigenschaften

IUPAC Name |

6-propan-2-yl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQDAIVDZXQKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344995 | |

| Record name | 6-Isopropyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32895-14-0 | |

| Record name | 6-Isopropyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.